molecular formula C11H7ClN2O2 B13879141 5-Chloro-2-(pyrimidin-2-yl)benzoic acid

5-Chloro-2-(pyrimidin-2-yl)benzoic acid

Cat. No.: B13879141
M. Wt: 234.64 g/mol
InChI Key: LRVGFWHPQLWBLV-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzoic acid moiety with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a chlorinated benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyrimidine and benzoic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process can include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a chlorinated benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

5-chloro-2-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C11H7ClN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16)

InChI Key

LRVGFWHPQLWBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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